1H-Tetrazole-1-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)-
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Overview
Description
1H-Tetrazole-1-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)- is a compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a chlorophenyl group and a furanyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Tetrazole-1-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of azide precursors with nitriles in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as acetonitrile or water to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1H-Tetrazole-1-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl and furanyl groups can undergo substitution reactions with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
1H-Tetrazole-1-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Tetrazole-1-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)- involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole-1-acetic acid, 5-(4-chlorophenyl)-: Similar structure but lacks the furanyl group.
1H-Tetrazole-1-acetic acid, 5-(4-methylphenyl)-: Similar structure but has a methyl group instead of a chlorophenyl group.
Uniqueness
1H-Tetrazole-1-acetic acid, 5-(5-(4-chlorophenyl)-2-furanyl)- is unique due to the presence of both chlorophenyl and furanyl groups, which confer specific chemical and biological properties.
Properties
CAS No. |
93770-52-6 |
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Molecular Formula |
C13H9ClN4O3 |
Molecular Weight |
304.69 g/mol |
IUPAC Name |
2-[5-[5-(4-chlorophenyl)furan-2-yl]tetrazol-1-yl]acetic acid |
InChI |
InChI=1S/C13H9ClN4O3/c14-9-3-1-8(2-4-9)10-5-6-11(21-10)13-15-16-17-18(13)7-12(19)20/h1-6H,7H2,(H,19,20) |
InChI Key |
JMQCJHOOWPBVLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=NN=NN3CC(=O)O)Cl |
Origin of Product |
United States |
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